molecular formula C18H15F2N3O B2746694 (3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone CAS No. 1396679-90-5

(3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone

Cat. No. B2746694
CAS RN: 1396679-90-5
M. Wt: 327.335
InChI Key: DPPCBETUBGAKFF-UHFFFAOYSA-N
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Description

The compound “(3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature . These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structures of similar compounds were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the imidazole ring is known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, has been explored for their potential antibacterial and antifungal activities. Such methodologies demonstrate the compound's relevance in developing new pharmacological agents (Mistry & Desai, 2006).

Antiproliferative Activity

  • New conjugates involving benzo[d]imidazol and trimethoxyphenyl methanone have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. This research indicates the potential application of related compounds in cancer therapy (Mullagiri et al., 2018).

Synthesis of Heterocyclic Compounds

  • Studies on the synthesis of fluorinated benzophenones and related compounds have been conducted, highlighting methods to enhance photostability and spectroscopic properties of fluorophores. This research is crucial for the development of novel fluorinated compounds with potential applications in imaging and fluorescence studies (Woydziak, Fu, & Peterson, 2012).

Material Science Applications

  • The synthesis of poly(arylene ether sulfone) bearing multiple benzyl-type quaternary ammonium pendants has been reported, which are of interest for their conductivity and stability properties, demonstrating the compound's potential in material science applications (Shi et al., 2017).

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structure and functional groups .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cell membrane integrity . The presence of the azetidine ring could also influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .

Biochemical Pathways

Imidazole derivatives can influence a variety of biochemical pathways, depending on their specific targets . For example, they may affect pathways related to inflammation, cell proliferation, or microbial growth .

Pharmacokinetics

The presence of the imidazole and azetidine rings could influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Based on the known activities of imidazole derivatives, potential effects could include reduced inflammation, inhibited cell proliferation, or disrupted microbial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name

(3,4-difluorophenyl)-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O/c1-10-2-5-15-16(6-10)22-17(21-15)12-8-23(9-12)18(24)11-3-4-13(19)14(20)7-11/h2-7,12H,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPCBETUBGAKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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